

# Dual Identity of Anticancer Agent 119: A Technical Overview

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## Compound of Interest

Compound Name: *Anticancer agent 119*

Cat. No.: *B15583170*

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The designation "**Anticancer Agent 119**" is associated with at least two distinct investigational compounds, each with a unique mechanism of action. This guide provides a detailed technical overview of both "Antitumor agent-119 (compound 13K)," a 2-benzoxazolyl hydrazone derivative, and "ATRN-119," a selective ATR kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering insights into their core mechanisms, supported by available data and experimental methodologies.

## Part 1: Antitumor agent-119 (Compound 13K)

Antitumor agent-119, also referred to as compound 13K, is a 2-benzoxazolyl hydrazone derivative that has demonstrated potent cytotoxic effects against a variety of cancer cell lines<sup>[1]</sup> [2].

## Core Mechanism of Action

The primary mechanism of action for Antitumor agent-119 and related 2-heterocyclic hydrazone derivatives involves the disruption of nucleic acid synthesis. Studies on this class of compounds have shown a preferential inhibition of RNA synthesis, followed by the inhibition of DNA synthesis<sup>[1]</sup>. While the precise molecular interactions are still under investigation, it is suggested that these compounds may directly interact with the DNA molecule, thereby affecting its template activity<sup>[1]</sup>. It is important to note that, unlike some other hydrazone-containing compounds, the anticancer activity of this series is not primarily mediated through the inhibition of ribonucleotide reductase<sup>[3]</sup>.

## Data Presentation

Table 1: In Vitro Cytotoxicity of Antitumor agent-119 (Compound 13K)

Cell Line	Cancer Type	IC50 (nM)
Burkitt's Lymphoma	Lymphoma	30
CCRF-CEM	Leukemia	140
HeLa	Cervical Carcinoma	100
HT-29	Colorectal Carcinoma	40

Data sourced from MedchemExpress[2].

## Experimental Protocols

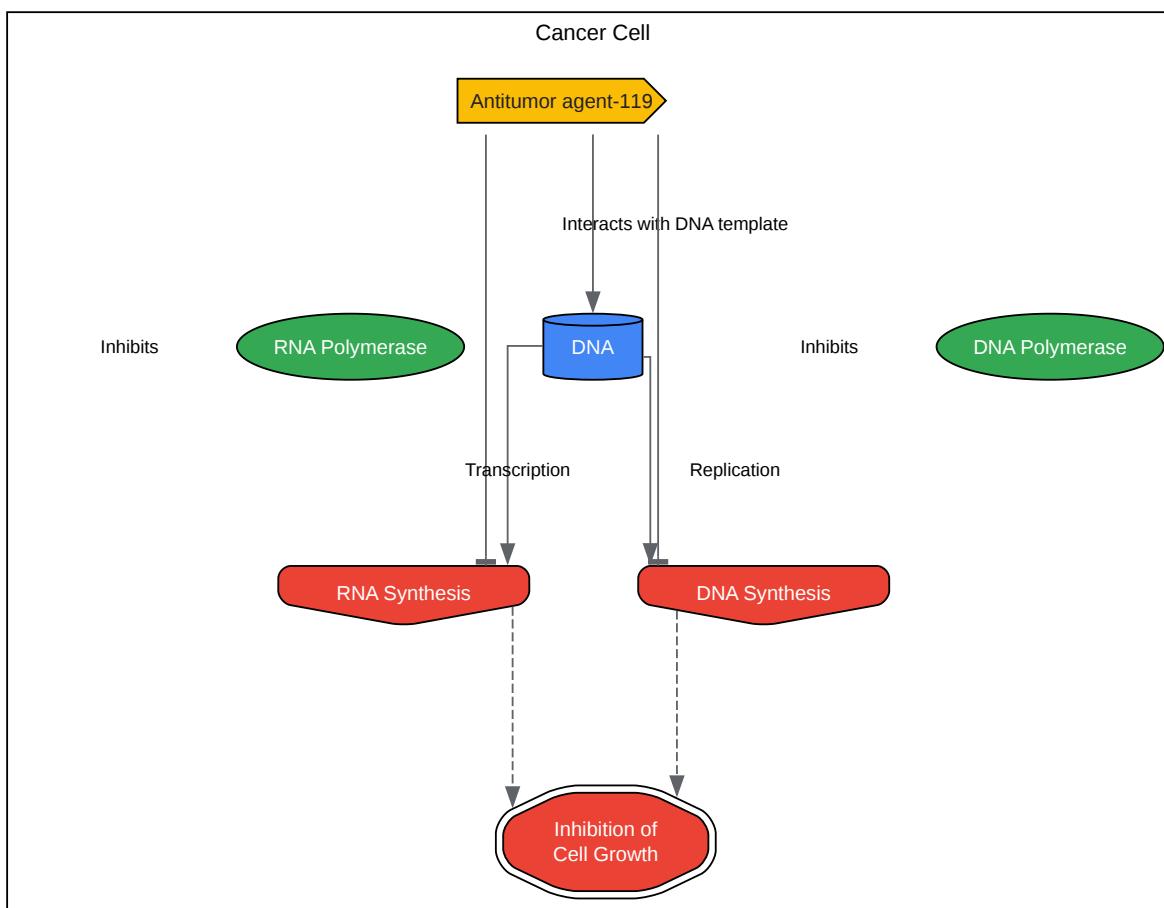
Detailed experimental protocols for Antitumor agent-119 are not extensively available in peer-reviewed literature. However, standard methodologies to elucidate its mechanism of action would include:

### Nucleic Acid Synthesis Inhibition Assay:

- **Cell Culture:** Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
- **Treatment:** Cells are treated with varying concentrations of Antitumor agent-119 for a specified duration.
- **Radiolabeling:**  $^3\text{H}$ -thymidine (for DNA synthesis) or  $^3\text{H}$ -uridine (for RNA synthesis) is added to the culture medium.
- **Incubation:** Cells are incubated to allow for the incorporation of the radiolabeled nucleosides into newly synthesized nucleic acids.
- **Harvesting and Scintillation Counting:** Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

- Data Analysis: The reduction in radiolabel incorporation in treated cells compared to untreated controls indicates the level of inhibition of DNA or RNA synthesis.

## Mandatory Visualization



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Caption: Proposed mechanism of Antitumor agent-119 (compound 13K).

## Part 2: ATRN-119

ATRN-119 is an orally bioavailable, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase[4]. ATR is a pivotal protein in the DNA Damage Response (DDR) pathway.

### Core Mechanism of Action

The mechanism of action of ATRN-119 is centered on the selective inhibition of ATR kinase activity[4][5]. In cancer cells, particularly those with underlying defects in other DNA repair pathways (such as BRCA mutations), there is a high reliance on the ATR-mediated checkpoint for survival amidst increased replication stress. ATRN-119's inhibition of ATR blocks the phosphorylation of its key downstream target, Checkpoint Kinase 1 (CHK1)[4][5]. This abrogation of the ATR-CHK1 signaling cascade leads to several critical outcomes:

- Inhibition of DNA Damage Checkpoint Activation: The cell cycle is no longer arrested in response to DNA damage, forcing cells with damaged DNA to proceed into mitosis[4][5].
- Disruption of DNA Damage Repair: The processes that stabilize stalled replication forks and facilitate DNA repair are compromised[4].
- Induction of Apoptosis: The accumulation of unrepaired DNA damage and the collapse of replication forks ultimately trigger programmed cell death (apoptosis) in cancer cells[4][5].

This targeted approach, often described as synthetic lethality, allows for the selective killing of cancer cells with specific genetic vulnerabilities while sparing normal cells. Preclinical studies have suggested that ATRN-119 may have a more favorable safety profile with lower hematological toxicity compared to other ATR inhibitors[6][7][8].

### Data Presentation

Table 2: Clinical Trial Information for ATRN-119

Parameter	Details
Clinical Trial Identifier	NCT04905914
Phase	Phase 1/2a
Status	Recruiting
Indication	Advanced Solid Tumors with DDR mutations
Intervention	Oral ATRN-119 Monotherapy
Primary Objectives	Assess safety, tolerability, and pharmacokinetics
Secondary Objectives	Preliminary efficacy

Information sourced from ClinicalTrials.gov and related press releases[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#).

## Experimental Protocols

While detailed protocols from peer-reviewed publications on ATRN-119 are pending, the following are standard assays used to characterize ATR inhibitors:

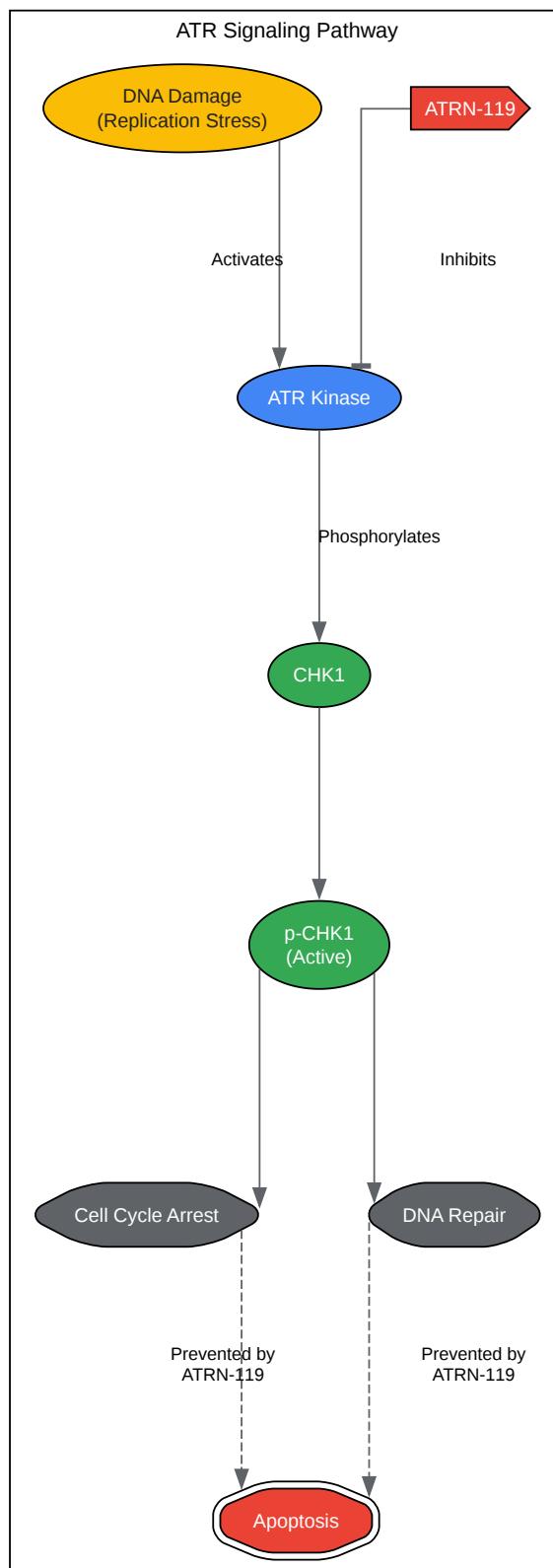
### ATR Kinase Activity Assay (In Vitro):

- Reagents: Recombinant human ATR protein, a suitable substrate (e.g., a peptide containing the consensus phosphorylation sequence), and  $^{32}\text{P}$ -ATP.
- Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of ATRN-119 in a kinase buffer. The reaction is started by the addition of  $^{32}\text{P}$ -ATP.
- Incubation: The reaction mixture is incubated at 30°C for a specified time.
- Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated (e.g., via phosphocellulose paper). The amount of incorporated  $^{32}\text{P}$  is quantified using a scintillation counter.
- Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of ATRN-119.

### Western Blot for Phospho-CHK1 (Cell-Based Assay):

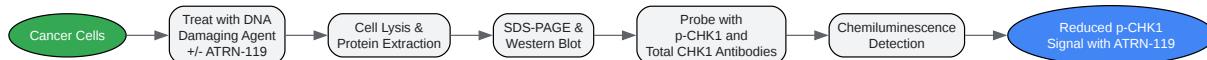
- **Cell Culture and Treatment:** Cancer cells are seeded and treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway, in the presence or absence of ATRN-119.
- **Protein Extraction:** Whole-cell lysates are prepared from the treated cells.
- **SDS-PAGE and Western Blotting:** Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated CHK1 (p-CHK1) and total CHK1.
- **Detection:** Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
- **Analysis:** A reduction in the p-CHK1 signal in the presence of ATRN-119, relative to the total CHK1 signal, confirms the inhibition of ATR kinase activity within the cell.

## Mandatory Visualization



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Caption: ATRN-119 mechanism of action in the DNA damage response pathway.

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Caption: Experimental workflow for assessing ATRN-119 activity.

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